![molecular formula C13H17N3O2 B2706971 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 901864-71-9](/img/structure/B2706971.png)
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid” is a chemical compound with the molecular formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is known to inhibit the kinase activity of ZAK .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine ring attached to a propanoic acid group . The pyrazolo[3,4-b]pyridine ring is tetramethylated . Further analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 247.3 and its IUPAC name is 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid .Scientific Research Applications
Synthesis of Biologically Active Compounds
Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including compounds structurally related to 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid, are synthesized for their antimicrobial and antimycobacterial activities. For instance, compounds have been designed for their potential use in treating bacterial infections, showcasing the significance of this chemical framework in medicinal chemistry (R.V.Sidhaye et al., 2011).
Advanced Material Development
The compound has been implicated in the creation of novel materials with specific properties. For example, graphene oxide anchored with sulfonic acid, utilizing derivatives of pyrazolo[3,4-b]pyridine, demonstrates significant catalytic activity. This synthesis approach underlines the compound's utility in creating materials that can be reused multiple times without losing their catalytic efficiency, highlighting its relevance in green chemistry and sustainable processes (Mo Zhang et al., 2016).
Molecular Architecture and Coordination Chemistry
In coordination chemistry, this compound related compounds are utilized in constructing complex molecular architectures. These structures are studied for their magnetic properties and potential applications in molecular electronics. The synthesis of tetranuclear copper(II) and nickel(II) square grids, supported by mu-O and mu-(N-N) bridges derived from pyrazole-based ligands, is a testament to the intricate molecular designs achievable with this chemical scaffold (Somnath Roy et al., 2009).
Catalysis and Chemical Transformations
Derivatives of this compound have found applications in catalysis, demonstrating their role in facilitating chemical transformations. For instance, research on magnetically separable catalysts based on this chemical framework has led to efficient methodologies for synthesizing carbonitriles, indicating the potential for developing novel catalytic systems that are both effective and environmentally friendly (Mo Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWZFBIOBMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
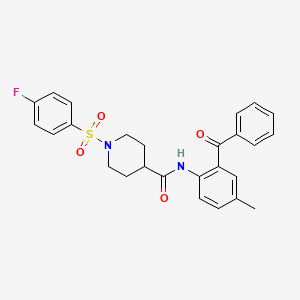
![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)
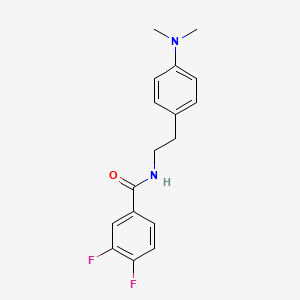

![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2706893.png)
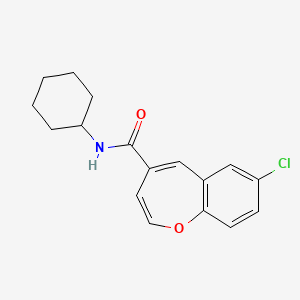
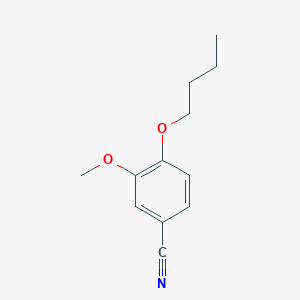
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2706902.png)

![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)
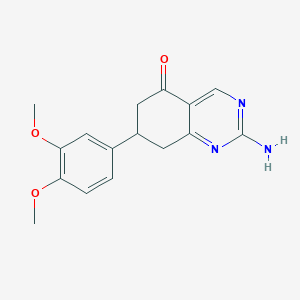
![methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B2706909.png)
![[7]Cycloparaphenylene](/img/structure/B2706911.png)
